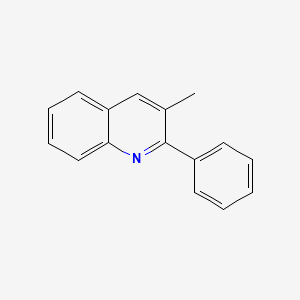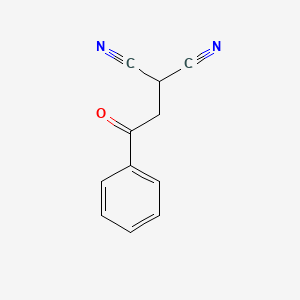![molecular formula C22H18N4O3 B7786260 (3E)-1-[(4-methylphenyl)methyl]-3-[(4-nitrophenyl)hydrazinylidene]indol-2-one](/img/structure/B7786260.png)
(3E)-1-[(4-methylphenyl)methyl]-3-[(4-nitrophenyl)hydrazinylidene]indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “(3E)-1-[(4-methylphenyl)methyl]-3-[(4-nitrophenyl)hydrazinylidene]indol-2-one” is a chemical entity that has garnered interest in various scientific fields
Preparation Methods
The synthesis of (3E)-1-[(4-methylphenyl)methyl]-3-[(4-nitrophenyl)hydrazinylidene]indol-2-one involves several steps, including the use of specific reagents and reaction conditions. One common synthetic route involves the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is typically carried out under the action of a manganese catalyst, magnesium metal, and other reagents . Industrial production methods may vary, but they generally follow similar principles to ensure the efficient and scalable production of the compound.
Chemical Reactions Analysis
(3E)-1-[(4-methylphenyl)methyl]-3-[(4-nitrophenyl)hydrazinylidene]indol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can lead to the formation of various substituted compounds .
Scientific Research Applications
(3E)-1-[(4-methylphenyl)methyl]-3-[(4-nitrophenyl)hydrazinylidene]indol-2-one has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used in studies related to enzyme interactions and metabolic pathwaysAdditionally, in industry, it can be used in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of (3E)-1-[(4-methylphenyl)methyl]-3-[(4-nitrophenyl)hydrazinylidene]indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
When compared to similar compounds, (3E)-1-[(4-methylphenyl)methyl]-3-[(4-nitrophenyl)hydrazinylidene]indol-2-one stands out due to its unique structural features and reactivity. Similar compounds may include other indole derivatives or halogenated hydrocarbons. this compound’s specific arrangement of atoms and functional groups gives it distinct properties that can be advantageous in certain applications .
Properties
IUPAC Name |
(3E)-1-[(4-methylphenyl)methyl]-3-[(4-nitrophenyl)hydrazinylidene]indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-15-6-8-16(9-7-15)14-25-20-5-3-2-4-19(20)21(22(25)27)24-23-17-10-12-18(13-11-17)26(28)29/h2-13,23H,14H2,1H3/b24-21+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFSWHAUUOSVBB-DARPEHSRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=NNC4=CC=C(C=C4)[N+](=O)[O-])C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=N\NC4=CC=C(C=C4)[N+](=O)[O-])/C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl (2Z)-4,4,4-trifluoro-2-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]-3-oxobutanoate](/img/structure/B7786177.png)

![(5E)-2-(3-morpholin-4-ylpropylamino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one](/img/structure/B7786193.png)
![(NZ,E)-3-(4-chlorophenyl)-2-cyano-N-[(hydroxyamino)methylidene]prop-2-enamide](/img/structure/B7786196.png)
![(NZ,E)-2-cyano-N-[(methoxyamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B7786202.png)
![(NZ,E)-2-cyano-N-[(methoxyamino)methylidene]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7786204.png)
![(E)-2-cyano-3-(dimethylamino)-N-[(methoxyamino)methylidene]prop-2-enamide](/img/structure/B7786209.png)

![(3Z)-1-[(4-chlorophenyl)methyl]-3-hydroxyimino-5-nitroindol-2-one](/img/structure/B7786240.png)
![ethyl 2-[[(E)-3-oxo-2-(1,3-thiazol-2-ylcarbamoyl)but-1-enyl]amino]acetate](/img/structure/B7786242.png)
![(3E)-3-[(4-fluorophenyl)hydrazinylidene]-1-methylindol-2-one](/img/structure/B7786252.png)
![(3Z)-3-[(2-chlorophenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786273.png)
![(3E)-3-[(3,5-dichlorophenyl)hydrazinylidene]-1-prop-2-enylindol-2-one](/img/structure/B7786283.png)

